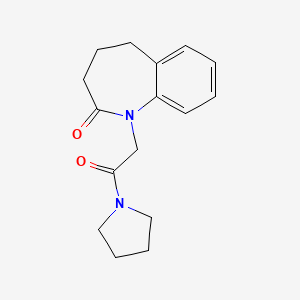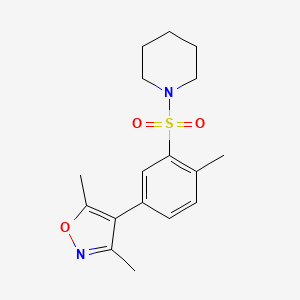![molecular formula C14H14N4O2 B7549199 5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7549199.png)
5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is a chemical compound that has recently gained attention in the field of scientific research. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. This compound has been found to possess several interesting properties that make it a promising candidate for various applications in the field of medicine and biology.
Wirkmechanismus
The exact mechanism of action of 5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. Additionally, this compound has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
This compound has been found to exert several biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has also been found to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole in lab experiments is its potent biological activity. This compound has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities, which makes it a promising candidate for various applications in the field of scientific research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions that can be explored with regards to the use of 5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole in scientific research. One possible direction is to investigate the potential use of this compound as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound could also be explored as a potential anti-cancer agent, particularly for the treatment of breast cancer and lung cancer. Finally, further research could be conducted to explore the potential use of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
The synthesis of 5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-methoxybenzohydrazide with 2-methylimidazole-1-carbaldehyde in the presence of acetic acid and triethylamine. This reaction leads to the formation of the intermediate product, which is then subjected to cyclization with the help of phosphorus oxychloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole has been found to possess several interesting biological properties that make it a promising candidate for various applications in the field of scientific research. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, this compound has also been found to possess neuroprotective and antioxidant properties.
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-3-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-10-15-7-8-18(10)9-13-16-14(20-17-13)11-3-5-12(19-2)6-4-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTSEXGMMLAXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=NOC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-bromophenyl)-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7549139.png)
![N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B7549142.png)
![N-[3-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7549144.png)
![3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B7549147.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B7549173.png)
![2-cyclopropyl-4-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B7549184.png)
![2-[[(5-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7549190.png)
![N-(2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-tetrahydro-2-furanylmethylamine](/img/structure/B7549192.png)
![N-(2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(4-pyridylmethyl)amine](/img/structure/B7549196.png)
![3-[(2-ethyl-1H-imidazol-1-yl)methyl]-5-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B7549216.png)
![1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B7549218.png)
![2-(4-chlorophenoxy)-1-[5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-ethanone](/img/structure/B7549226.png)